2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thienopyrimidine core, which is known for its biological activity, and a piperazine ring substituted with a fluorophenyl group, adding to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group, such as an amine or halide .
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(2-fluorophenyl)piperazin-1-yl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
- 4-(4-(2-fluorophenyl)piperazin-1-yl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Uniqueness
What sets 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one apart from similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity.
Properties
CAS No. |
1226444-47-8 |
---|---|
Molecular Formula |
C22H19FN4OS |
Molecular Weight |
406.48 |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H19FN4OS/c23-17-8-4-5-9-18(17)26-10-12-27(13-11-26)22-24-19-16(15-6-2-1-3-7-15)14-29-20(19)21(28)25-22/h1-9,14H,10-13H2,(H,24,25,28) |
InChI Key |
CFSUXHMVZLDFCU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.